OrfamideA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

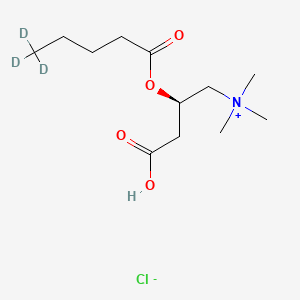

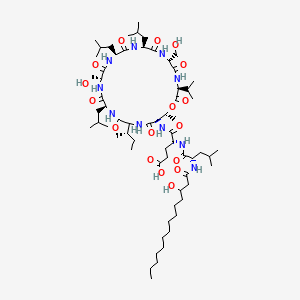

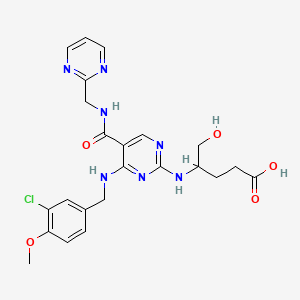

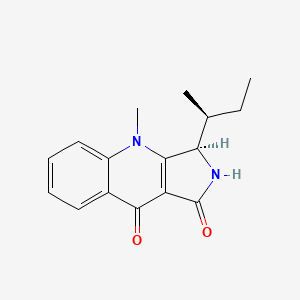

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. It is the name-sake compound of a group of structurally similar lipopeptides, the orfamide group. This group also contains orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Orfamide A was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .

Preparation Methods

Orfamide A is synthesized by non-ribosomal peptide synthetases in Pseudomonas species. The initial extraction from Pseudomonas protegens Pf-5 involved a genomisotopic approach, which combines genomic analysis with isotope-guided fractionation . The structure of Orfamide A was determined using NMR spectroscopy and MS spectrometry . The stereochemistry was confirmed by Marfey’s analysis and chiral GC-MS . Industrial production methods include solid-phase peptide synthesis, which allows for efficient and mass production of Orfamide A .

Chemical Reactions Analysis

Orfamide A undergoes various chemical reactions, including hydrolysis and esterification. Hydrolysis of Orfamide A followed by chiral GC analysis and Marfey’s analysis confirmed the amino acids’ configuration . The compound is cyclized by means of an ester bond between the C-terminal carbonyl and the hydroxyl side chain of D-alloThr3 . Common reagents used in these reactions include methanol, ethanol, DMF, and DMSO . Major products formed from these reactions include the hydrolyzed amino acids and the cyclized ester product .

Scientific Research Applications

Orfamide A has a wide range of scientific research applications. It is used as a lipopeptide biosurfactant and has been shown to induce mortality in adult green peach aphids . Orfamide A also blocks appressoria formation in Magnaporthe oryzae isolates and reduces the number of sporulating blast lesions in Magnaporthe oryzae-infected plants .

Mechanism of Action

The mechanism of action of Orfamide A involves its interaction with cellular membranes. The compound disrupts membrane integrity, leading to cell lysis and death . Orfamide A targets the lipid bilayer of cell membranes, causing increased permeability and subsequent cell damage . The molecular pathways involved in this process include the disruption of membrane potential and the induction of oxidative stress .

Comparison with Similar Compounds

Orfamide A is part of a group of structurally similar lipopeptides, including orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Compared to these similar compounds, Orfamide A is unique due to its specific amino acid sequence and stereochemistry . The corrected structure of Orfamide A includes a D-Leu5 and a 3R-hydroxy fatty acid tail, which distinguishes it from other orfamides .

Properties

Molecular Formula |

C64H114N10O17 |

|---|---|

Molecular Weight |

1295.6 g/mol |

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45-,46-,47-,48+,49+,52-,53+,54+/m0/s1 |

InChI Key |

AFOLBAYDTRBYBA-AAYKRXRBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)

![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)